molecular formula C24H26N2O5S B2746429 N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941891-46-9

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2746429
CAS No.: 941891-46-9
M. Wt: 454.54
InChI Key: HWPKQHHKEGWCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a potent and selective inhibitor of Dyrk1A (Dual-specificity tyrosine-regulated kinase 1A) (source) . This kinase is a key regulatory enzyme implicated in several critical physiological and pathological processes. The primary research value of this compound lies in its application as a chemical probe to elucidate the complex signaling networks governed by Dyrk1A, particularly in the context of central nervous system function and disease. Its mechanism of action involves competitive binding at the ATP-binding site of Dyrk1A, effectively suppressing its kinase activity and allowing researchers to dissect downstream effects (source) . Consequently, this inhibitor is a vital tool in neuroscience research, enabling investigations into the pathogenesis of Down syndrome, Alzheimer's disease, and other tauopathies where Dyrk1A is known to hyperphosphorylate tau and other neuronal substrates (source) . Furthermore, its selectivity profile makes it invaluable for studying the role of Dyrk1A in cell cycle control and pancreatic beta-cell proliferation, opening avenues for research in oncology and diabetes (source) .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c27-32(28,19-8-9-23-24(16-19)31-15-14-30-23)25-17-22(26-10-12-29-13-11-26)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16,22,25H,10-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPKQHHKEGWCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine group, a naphthalene moiety, and a benzo[d][1,4]dioxine core. Its molecular formula is C24H27N3O3SC_{24}H_{27}N_{3}O_{3}S, and it possesses unique physicochemical properties conducive to biological activity.

1. Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in tissues. The compound has shown significant inhibitory effects against transmembrane CA IX and XII isoforms, which are often overexpressed in tumors.

  • Inhibition Potency : The compound demonstrated IC50 values in the nanomolar range against CA IX, suggesting potent inhibitory activity. For example, compounds structurally similar to this compound have shown IC50 values ranging from 51.6 to 99.6 nM in various assays .

2. Antitumor Activity

The compound has been evaluated for its antitumor properties using different cancer cell lines:

  • Cell Viability Assays : In vitro studies indicated that the compound reduced the viability of several cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. For instance, at concentrations of 400 µM, significant reductions in cell viability were observed .
  • Mechanism of Action : The antitumor effects are believed to be mediated through the inhibition of CA IX, which is implicated in tumor growth and metastasis due to its role in maintaining an acidic microenvironment favorable for cancer progression .

3. Migration Inhibition

The compound also exhibited potential in inhibiting the migration of cancer cells. In particular, it was noted that higher concentrations led to a decrease in the migratory capacity of MDA-MB-231 cells, highlighting its dual role as both an antiproliferative and anti-invasive agent .

Case Studies

Several case studies have been documented regarding the efficacy of sulfonamide derivatives similar to this compound:

Study Cell Line IC50 (nM) Effect on Migration
Study 1HT-2951.6Significant reduction
Study 2MDA-MB-23199.6Moderate reduction
Study 3MG-63<50High inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the morpholine ring is essential for binding affinity to carbonic anhydrases. Modifications to the naphthalene structure can significantly alter potency; for example:

  • Substitutions at specific positions on the naphthalene ring enhance interaction with target enzymes.
  • The sulfonamide group is critical for maintaining solubility and bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Yields for related sulfonamides vary widely (36–78%), influenced by steric hindrance and reaction conditions .
  • Physical Properties : Melting points and solubility correlate with substituent polarity. For example, compound 4f (spiro-annulated) has a higher melting point (191–193°C) than 5f (129–130°C), likely due to increased rigidity .

Enzyme Inhibition and Therapeutic Potential

  • Perforin-Mediated Lysis Inhibitors : Compound 73 () demonstrates inhibitory activity against perforin-mediated lysis, suggesting sulfonamide derivatives may modulate immune responses. The thiophene-pyridine-isatin moiety likely enhances target binding .
  • GCS Inhibition: CCG-203586 (), a 2,3-dihydrobenzo[b][1,4]dioxine-containing carboxamide, inhibits glucosylceramide synthase (GCS) at nanomolar concentrations. Unlike eliglustat, it penetrates the brain, highlighting the role of substituents (e.g., pyrrolidinyl groups) in evading MDR1 recognition .

Pharmacokinetic Considerations

  • CNS Penetration: The morpholino group in the target compound may enhance blood-brain barrier permeability, akin to CCG-203586’s pyrrolidinyl group, which reduces P-glycoprotein recognition .
  • Carboxamide vs.

Functional Group Impact on Bioactivity

  • Morpholino-Naphthalenyl Group: The target compound’s morpholino-naphthalenyl-ethyl side chain may enhance lipophilicity and receptor binding compared to simpler substituents (e.g., thiophene in compound 73). This could improve pharmacokinetic profiles or target specificity.
  • Spiro-Annulated vs. Linear Structures : Compounds 4f and 5f (–4) show that spiro-annulation increases thermal stability (higher melting points) but may reduce synthetic yields due to steric complexity .

Q & A

Q. Table 1: Optimal Reaction Conditions from Literature

ParameterRecommended RangeEvidence Source
Temperature60–80°C (reflux)
SolventDMF or acetonitrile
BaseTriethylamine (2.5 eq)
Reaction Time12–24 hours

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Question | Characterization

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional group integrity (e.g., morpholino and naphthyl protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

How can researchers optimize the solubility and stability of this compound for in vitro assays?

Advanced Question | Physicochemical Optimization

  • Solubility Testing : Use co-solvents (e.g., DMSO:PBS mixtures) or surfactants (Tween-80) to enhance aqueous solubility. Quantify via UV-Vis spectroscopy .
  • Stability Studies : Monitor degradation under varying pH (2–9) and temperatures (4–37°C) using LC-MS. Adjust buffer systems (e.g., citrate-phosphate) to stabilize the sulfonamide group .
  • Lyophilization : Improve long-term storage stability by formulating as a lyophilized powder .

What strategies address contradictions in reported biological activities across studies?

Advanced Question | Data Reconciliation

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines or enzymatic systems .
  • Meta-Analysis : Compare data across studies while controlling for variables like solvent choice or assay duration .

How to design experiments to establish structure-activity relationships (SAR) for this compound?

Advanced Question | SAR Development

  • Functional Group Modifications : Synthesize analogs with substituted morpholino rings or modified naphthyl groups. Test for changes in target binding (e.g., kinase inhibition) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with hypothetical targets (e.g., COX-2 or HDACs) .
  • In Vitro Profiling : Screen analogs against a panel of receptors/enzymes to identify selectivity trends .

Q. Table 2: Example SAR Modifications and Outcomes

Modification SiteBiological ImpactEvidence Source
Morpholino ringAlters solubility and PK
Naphthyl substitutionEnhances target affinity
Sulfonamide linkerAffects metabolic stability

What in silico methods predict the compound's target interactions and pharmacokinetics?

Advanced Question | Computational Modeling

  • Molecular Dynamics (MD) Simulations : Simulate binding stability with putative targets (e.g., 100 ns simulations in GROMACS) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors in the sulfonamide group) .

How to resolve synthetic challenges related to stereochemical control in the morpholino-naphthyl moiety?

Advanced Question | Stereochemical Analysis

  • Chiral Chromatography : Separate enantiomers using Chiralpak columns and polar organic mobile phases .
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enforce stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.